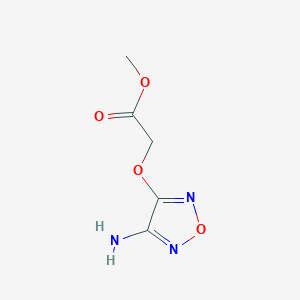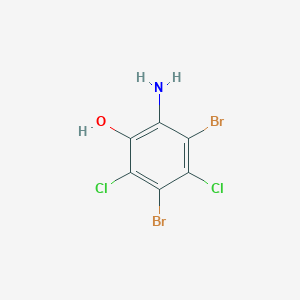
2-Amino-3,5-dibromo-4,6-dichlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3,5-dibromo-4,6-dichlorophenol is an organic compound with the molecular formula C6H3Br2Cl2NO and a molecular weight of 335.81 g/mol . This compound is characterized by the presence of amino, bromine, and chlorine substituents on a phenol ring, making it a highly substituted phenolic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,5-dibromo-4,6-dichlorophenol typically involves the bromination and chlorination of a phenolic precursor followed by the introduction of an amino group. One common method includes:
Bromination and Chlorination: Starting with a phenol derivative, bromine and chlorine are introduced under controlled conditions to achieve the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes followed by purification steps to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, amines, other nucleophiles.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced phenolic compounds.
Substitution: Formation of substituted phenolic derivatives.
Scientific Research Applications
2-Amino-3,5-dibromo-4,6-dichlorophenol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 2-Amino-3,5-dibromo-4,6-dichlorophenol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Amino-2,6-dichlorophenol: Another highly substituted phenolic compound with similar properties.
2-Amino-3,5-dibromo-6-methylpyridine: A related compound with a pyridine ring instead of a phenol ring.
Uniqueness: 2-Amino-3,5-dibromo-4,6-dichlorophenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, bromine, and chlorine substituents makes it a versatile compound for various applications.
Properties
Molecular Formula |
C6H3Br2Cl2NO |
|---|---|
Molecular Weight |
335.80 g/mol |
IUPAC Name |
2-amino-3,5-dibromo-4,6-dichlorophenol |
InChI |
InChI=1S/C6H3Br2Cl2NO/c7-1-3(9)2(8)5(11)6(12)4(1)10/h12H,11H2 |
InChI Key |
FVBRCESUKGOXRN-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Cl)Br)Cl)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2R,3R)-3-[[2-(2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenoxy]methyl]-7-prop-2-enyl-5-(4-prop-2-enylphenoxy)-2,3-dihydro-1,4-benzodioxin-2-yl]-3-(4-prop-2-enylphenoxy)benzene-1,2-diol](/img/structure/B15244812.png)
![6-Methylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B15244817.png)
![1H,1'H-[2,2'-Biindole]-5,5',6,6'-tetraone](/img/structure/B15244818.png)
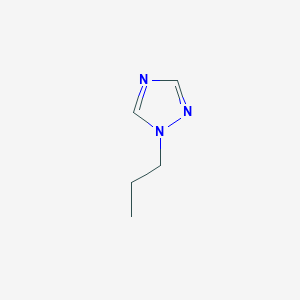
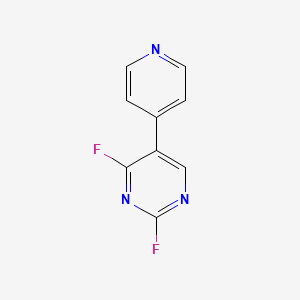
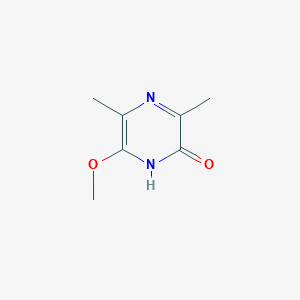
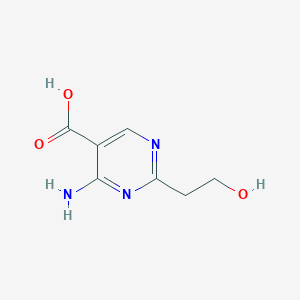
![2-Hydrazono-2H-pyrido[1,2-a]pyrimidine](/img/structure/B15244842.png)
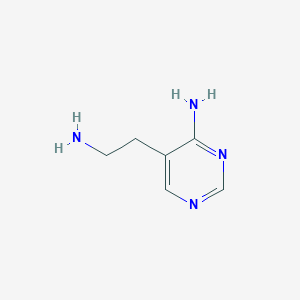
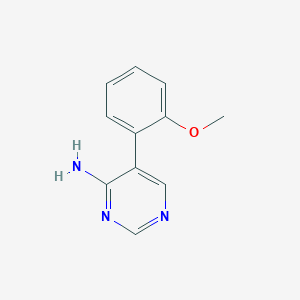
![5,6-Dihydrobenzo[d][1,2,3]thiadiazol-7(4H)-one](/img/structure/B15244868.png)
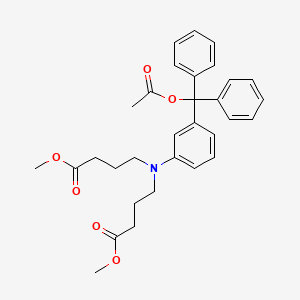
![Pyrimido[5,4-c]pyridazine](/img/structure/B15244889.png)
